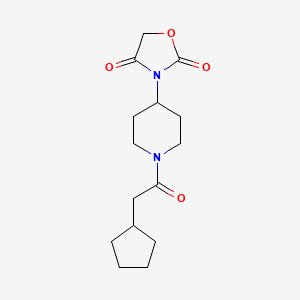

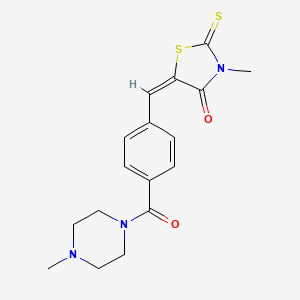

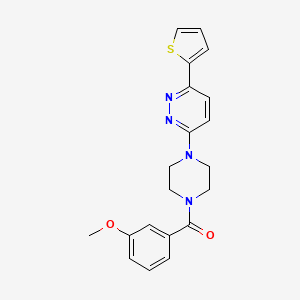

3-(1-(2-Cyclopentylacetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-(2-Cyclopentylacetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : One research approach focuses on the synthesis of oxazolidine derivatives, including 3-(1-(2-Cyclopentylacetyl)piperidin-4-yl)oxazolidine-2,4-dione, via processes like fusion with aromatic aldehydes, dehydrogenation, and cyclization. These methods offer a pathway to create structurally diverse oxazolidine compounds (Badr, Aly, Fahmy, & Mansour, 1981).

- Carbon Dioxide Utilization : A tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide has been developed for synthesizing oxazolidine-2,4-diones. This process highlights a novel and eco-friendly approach to generate these compounds using readily available substrates (Zhang, Xia, Yang, & Lu, 2015).

Biological and Medicinal Research

- Antimicrobial Activities : Certain oxazolidine-2,4-diones have been synthesized and evaluated for their antimicrobial properties. This includes their effectiveness against various bacterial and fungal strains, showcasing the potential medical applications of these compounds in treating infections (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).

- Synthesis of Bicyclic Compounds : The synthesis of bicyclic oxazolidines, which can be precursors for enantiopure piperidines and indolizidines, is another area of interest. This research demonstrates the potential of oxazolidines in creating complex organic structures (Agami, Couty, & Mathieu, 1996).

Chemical Reactions and Properties

- Electrooxidative Methods : Electrooxidative cyclization methods have been used to synthesize novel oxazolidine derivatives, highlighting the versatility and range of chemical reactions possible with oxazolidines (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).

- Hydrogen Bond Studies : Research has also delved into the structural analysis of oxazolidines, focusing on their ability to form hydrogen bonds, which is crucial for understanding their interactions in various chemical and biological contexts (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances . This field is expected to continue to grow and evolve, providing new opportunities for drug discovery and development .

properties

IUPAC Name |

3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c18-13(9-11-3-1-2-4-11)16-7-5-12(6-8-16)17-14(19)10-21-15(17)20/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDPJIUYJUCGJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Cyclopentylacetyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2993549.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2993554.png)

![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2993557.png)

![N-(5-(2,4-dimethylthiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2993560.png)

![tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-](/img/structure/B2993565.png)